Acetyloxy Diflorasone
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Overview
Description
Acetyloxy Diflorasone is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is primarily used in topical formulations to treat various inflammatory skin conditions such as eczema and psoriasis. The compound is known for its efficacy in reducing erythema, pruritus, and discomfort associated with these conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetyloxy Diflorasone involves multiple steps, starting from the basic steroid structure. The key steps include fluorination, hydroxylation, and acetylation. The reaction conditions typically involve the use of fluorinating agents, hydroxylating agents, and acetic anhydride for the acetylation process. The reactions are carried out under controlled temperatures and pressures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and quality. The process involves stringent quality control measures to ensure the final product meets the required specifications. The use of advanced purification techniques such as chromatography is common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Acetyloxy Diflorasone undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions, particularly at the fluorine atoms, can produce different analogs with varied properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products Formed:
Scientific Research Applications
Acetyloxy Diflorasone has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of corticosteroid chemistry and synthesis.
Biology: The compound is used to study the effects of corticosteroids on cellular processes and inflammation.
Medicine: this compound is investigated for its potential in treating various inflammatory and autoimmune conditions.
Industry: It is used in the formulation of topical creams and ointments for treating skin conditions.
Mechanism of Action
The mechanism of action of Acetyloxy Diflorasone involves its binding to corticosteroid hormone receptors in the cytoplasm. Once bound, the complex translocates to the nucleus, where it modulates the expression of specific genes involved in inflammatory responses.
Comparison with Similar Compounds
Diflorasone: A closely related compound with similar anti-inflammatory properties.
Triamcinolone: Another corticosteroid used for similar indications but with different potency and side effect profiles.
Fluocinolone: Known for its use in treating inflammatory skin conditions, similar to Acetyloxy Diflorasone.
Uniqueness: this compound stands out due to its specific fluorination pattern and acetylation, which enhance its potency and reduce its side effects compared to other corticosteroids. Its unique structure allows for more targeted action with fewer systemic effects .
Properties
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F2O6/c1-12-7-15-16-9-18(25)17-8-14(28)5-6-21(17,3)23(16,26)19(29)10-22(15,4)24(12,31)20(30)11-32-13(2)27/h5-6,8,12,15-16,18-19,29,31H,7,9-11H2,1-4H3/t12-,15-,16-,18-,19-,21-,22-,23-,24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSQQUKLQJHHOR-RYRQIHONSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461110 |
Source
|
Record name | Acetyloxy Diflorasone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3826-17-3 |
Source
|
Record name | Acetyloxy Diflorasone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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